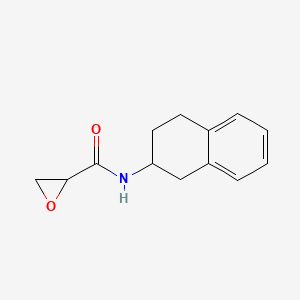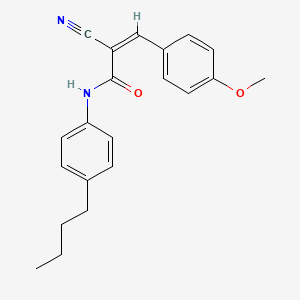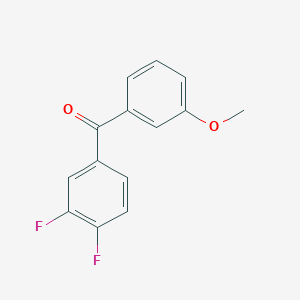![molecular formula C15H14N2OS2 B2494917 N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea CAS No. 65069-50-3](/img/structure/B2494917.png)
N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea is a useful research compound. Its molecular formula is C15H14N2OS2 and its molecular weight is 302.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal Complex Synthesis
N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea derivatives have been explored for synthesizing metal complexes. For example, thiourea derivatives like N,N-diphenyl-N′-(4-phenyl-benzoyl)thiourea and its metal complexes with Ni(II), Cu(II), and Co(II) have been prepared and characterized, revealing their potential in the field of transition metal chemistry (Arslan, Külcü, & Flörke, 2003).
Cytotoxicity Research
Thioureas are significant in drug research due to their sulfur and nitrogen content. Research into 1-benzoyl-3-methyl thiourea derivatives has shown potent cytotoxicity against HeLa cell lines, indicating their potential in anticancer activities (Ruswanto, Miftah, Tjahjono, & Siswandono, 2015).
Antifungal and Anti-Cancer Properties
N-benzoyl-N'-phenyl thiourea derivatives have been synthesized and tested for antifungal activity against various pathogens. Additionally, their potential as anti-cancer drugs has been explored through molecular docking with Hsp90 protein and target ligands. These compounds also exhibit good drug-likeness properties, highlighting their potential in pharmacological applications (Zhang et al., 2019).
Structural and Vibrational Analysis
Thiourea derivatives have been extensively studied for their structural and vibrational properties. For instance, N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide, a benzimidazole thiourea derivative, has been synthesized and characterized, with applications in elastase inhibition, antioxidant activities, and DNA binding for biological applications (Arshad et al., 2020).
Molecular Docking for Anticancer Applications
N-benzoyl-N’-(4-fluorophenyl) thiourea derivatives have been evaluated for anticancer activity through molecular docking, targeting the Sirtuin1 enzyme. This research contributes to the development of new anticancer drugs by predicting the pharmacokinetic properties and toxicity of these derivatives (Hardjono, Widiandani, Purwanto, & Nasyanka, 2019).
Mechanism of Action
Target of Action
The primary targets of N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea are the photosystem II enzyme and possibly the acetolactate synthase . These targets play crucial roles in photosynthesis and the biosynthesis of branched amino acids, respectively .
Mode of Action
N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea acts as a specific inhibitor of photosynthesis by blocking the Q B plastoquinone binding site of photosystem II . It may also inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched amino acids .
Biochemical Pathways
The compound affects the photosynthesis pathway by inhibiting the photosystem II enzyme, thereby disrupting the conversion of light energy into chemical energy . It may also interfere with the biosynthesis of branched amino acids by inhibiting acetolactate synthase .
Result of Action
The inhibition of photosystem II and possibly acetolactate synthase by N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea leads to the disruption of photosynthesis and the biosynthesis of branched amino acids . This results in the inhibition of B. napus L. root growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea. For instance, substituents at both R1 and R2 positions modulate the agrochemical and environmental performances of this class of compounds . Specifically, R1 = Cl increases and R2 = OR decreases bioactivity, while R2 = OH particularly enhances environmental friendliness .
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-20-13-9-7-12(8-10-13)16-15(19)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWENPGVEOVOLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2494837.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2494839.png)

![N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2494843.png)
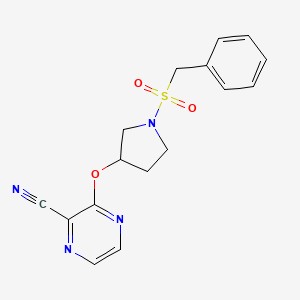
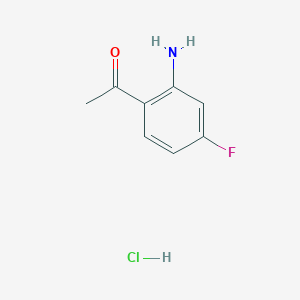
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2494846.png)
![N-[3-(diethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2494849.png)

